An In-depth Technical Guide to TriGalNAc Cbz and Its Peracetylated Analog for Targeted Drug Delivery
An In-depth Technical Guide to TriGalNAc Cbz and Its Peracetylated Analog for Targeted Drug Delivery
This guide provides a comprehensive overview of the chemical structures, properties, and applications of TriGalNAc Cbz and its peracetylated derivative, Tri-GalNAc(OAc)3 Cbz. These molecules are pivotal for researchers, scientists, and drug development professionals engaged in liver-specific therapeutic strategies.
Chemical Structure and Properties
A critical distinction exists between two commonly referenced TriGalNAc Cbz compounds. The identity of the specific molecule is paramount for experimental design and reproducibility.
Compound A: TriGalNAc Cbz
This is a GalNAc derivative recognized as a ligand for the asialoglycoprotein receptor (ASGPR).[1][2]
Compound B: Tri-GalNAc(OAc)3 Cbz
This is a triantennary N-acetylgalactosamine ligand where the hydroxyl groups of the sugar moieties are protected by acetyl (OAc) groups, and the primary amine is protected by a benzyloxycarbonyl (Cbz) group.[3][4] This peracetylated form is a key building block in the synthesis of more complex drug delivery systems.[5]
Data Presentation: Physicochemical Properties
The following tables summarize the key quantitative data for both molecules.
Table 1: Physicochemical Properties of TriGalNAc Cbz
| Property | Value | Source |
| CAS Number | 186613-57-0 | |
| Molecular Formula | C34H35NO11 | |
| Molecular Weight | 633.64 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (100 mg/mL with warming to 60°C and sonication) | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Table 2: Physicochemical Properties of Tri-GalNAc(OAc)3 Cbz
| Property | Value | Source |
| CAS Number | 1159408-63-5 | |
| IUPAC Name | 5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]-, phenylmethyl ester | |
| Molecular Formula | C87H134N10O38 | |
| Molecular Weight | 1928.06 g/mol | |
| Appearance | Solid | |
| Predicted Boiling Point | 1646.7 ± 65.0 °C | |
| Predicted Density | 1.31 ± 0.1 g/cm³ | |
| Predicted pKa | 10.55 ± 0.46 | |
| Storage | -20°C |
Synthesis Overview
A detailed, step-by-step synthesis protocol for Tri-GalNAc(OAc)3 Cbz is often proprietary. However, a "pot-economy" approach, which aligns with green chemistry principles by minimizing waste and intermediate purification steps, has been described for triantennary GalNAc ligands. This methodology emphasizes resource efficiency and is suitable for laboratory-scale synthesis.
The general synthetic strategy involves the coupling of a protected GalNAc acid chloride with a core amine structure, followed by deprotection steps. The choice of reagents is guided by the principles of green chemistry, avoiding heavy metals where possible.
Mechanism of Action: ASGPR-Mediated Endocytosis
TriGalNAc Cbz and its derivatives function as high-affinity ligands for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This interaction triggers receptor-mediated endocytosis, a process that internalizes the ligand and any conjugated cargo into the liver cells.
The binding of the triantennary GalNAc structure to the ASGPR is a high-avidity interaction. Following binding, the receptor-ligand complexes cluster in clathrin-coated pits, which then invaginate to form endosomes. The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. Subsequently, the cargo is trafficked to the lysosome for degradation, in the case of Lysosome-Targeting Chimeras (LYTACs), or for the release of therapeutic agents like siRNA into the cytoplasm.
Experimental Protocols
ASGPR Binding Assay (Fluorescence Polarization)
This protocol describes a high-throughput method to assess the binding affinity of TriGalNAc Cbz derivatives to the ASGPR.
Methodology:
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Preparation of Reagents:
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Prepare a membrane fraction from rat liver as a source of ASGPR.
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Synthesize a fluorescently labeled TriGalNAc tracer (e.g., Cy5-TriGalNAc).
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Prepare serial dilutions of the test compound (TriGalNAc Cbz derivative).
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Assay Procedure:
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In a 96-well microplate, add the ASGPR membrane preparation.
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Add the fluorescent tracer to each well.
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Add the serial dilutions of the test compound.
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Incubate at room temperature to reach equilibrium.
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Data Acquisition:
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Measure fluorescence polarization using a suitable plate reader.
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Data Analysis:
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Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the test compound concentration.
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LYTAC-Mediated Degradation of a Target Protein (e.g., EGFR)
This protocol outlines an experimental workflow to evaluate the efficacy of a TriGalNAc Cbz-based LYTAC in degrading a target membrane protein, such as the Epidermal Growth Factor Receptor (EGFR).
Experimental Workflow:
Detailed Western Blot Protocol:
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Cell Lysis: After treatment with the TriGalNAc-EGFR LYTAC, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate 20-40 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a high molecular weight protein like EGFR, a wet transfer is recommended.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against total EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software and normalize the EGFR signal to the loading control.
Applications in Drug Development
The high specificity of TriGalNAc Cbz and its derivatives for the hepatocyte-expressed ASGPR makes them invaluable tools for liver-targeted therapies. Key applications include:
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Targeted Drug Delivery: Conjugation of small molecule drugs, siRNAs, or antisense oligonucleotides to a TriGalNAc Cbz moiety can significantly enhance their delivery to the liver, thereby increasing therapeutic efficacy and reducing off-target side effects.
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Lysosome-Targeting Chimeras (LYTACs): TriGalNAc Cbz is a crucial component in the design of LYTACs for the targeted degradation of extracellular and membrane-bound proteins. By linking an antibody or other binding moiety for a target protein to TriGalNAc Cbz, the target protein can be specifically directed to the lysosome for degradation in hepatocytes. This approach holds promise for treating diseases driven by the overexpression of cell surface receptors.
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mRNA Drug Delivery: TriGalNAc Cbz can be utilized for the targeted delivery of mRNA-based therapeutics to the liver.
